7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Medicinal Chemistry Kinase Inhibitor Design Regioisomeric Scaffold Comparison

This 7-methyl-4-oxo regioisomer delivers a precisely functionalized pyrido[2,3-d]pyrimidine scaffold with three distinct reactive handles (C-6 COOH, C-2 CH, N-3 NH) for stepwise elaboration without protecting-group manipulations. The unsubstituted N-3 and C-2 positions uniquely enable sequential derivatization for kinase-targeted library synthesis, validated by sub-nanomolar DHFR inhibition (Ki > 0.004 nM) from 2,4-diamino derivatives. Unlike antibacterial 5-oxo analogs (e.g., piromidic acid), this 4-oxo scaffold orients pharmacological activity toward the DHFR/kinase target space, making it a superior starting point for oncology lead optimization. The C-6 carboxylic acid supports prodrug conjugation, amide coupling, or esterification to modulate pharmacokinetic properties. Supplied at 98% purity with multi-gram availability, this building block is optimized for SAR exploration and process chemistry scale-up.

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
CAS No. 1282105-06-9
Cat. No. B1417829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
CAS1282105-06-9
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=O)NC=NC2=N1)C(=O)O
InChIInChI=1S/C9H7N3O3/c1-4-5(9(14)15)2-6-7(12-4)10-3-11-8(6)13/h2-3H,1H3,(H,14,15)(H,10,11,12,13)
InChIKeySTVSMYULOWEOPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 1282105-06-9) – Core Scaffold Identity and Procurement Baseline


7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 1282105-06-9) is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family, characterized by a fused pyridine-pyrimidine bicyclic core with a carboxylic acid at position 6, a methyl group at position 7, and an oxo group at position 4 [1]. The compound possesses the molecular formula C₉H₇N₃O₃ and a molecular weight of 205.17 g/mol . Its structure provides a densely functionalized scaffold that positions reactive handles at multiple ring sites, making it a versatile intermediate for medicinal chemistry derivatization programs, particularly for kinase-targeted and antibacterial agent synthesis [2].

Why 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid Cannot Be Freely Substituted by In-Class Analogs


Within the pyrido[2,3-d]pyrimidine-6-carboxylic acid class, the precise regiochemical placement of the methyl and oxo substituents fundamentally alters the compound's reactivity, synthetic accessibility, and downstream biological profile. Regioisomers such as 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 1386981-01-6) differ in the positions of the methyl and oxo groups, leading to distinct electronic distributions, hydrogen-bonding patterns, and site-specific derivatization potential . Similarly, clinically utilized analogs such as piromidic acid bear an N-8 ethyl and C-2 pyrrolidinyl substitution (molecular weight 288.30 g/mol, C₁₄H₁₆N₄O₃) that dramatically shifts the molecular weight, lipophilicity, and antibacterial spectrum relative to the unsubstituted core [1]. Generic interchange risks not only divergent synthetic outcomes but also incompatible biological profiles, as the 7-methyl-4-oxo pattern uniquely orients the carboxylic acid for conjugation and scaffold elaboration without steric interference at N-3 or C-2 [2].

Product-Specific Quantitative Differentiation Evidence for CAS 1282105-06-9


Regiochemical Differentiation vs. 2-Methyl-7-oxo Regioisomer: Distinct Scaffold for Site-Specific Derivatization

CAS 1282105-06-9 features a 7-methyl-4-oxo substitution pattern, whereas its closest regioisomer, 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 1386981-01-6), bears the methyl group at position 2 and the oxo at position 7 . This positional shift alters the electron density of the pyrimidine ring and the spatial orientation of the carboxylic acid. The target compound's 4-oxo group is conjugated with the N-3 nitrogen, providing a distinct hydrogen-bond donor/acceptor network compared to the 7-oxo isomer, which has the oxo group conjugated with the N-8 nitrogen [1]. This difference is critical for kinase inhibitor design, where specific hinge-binding interactions are required, and for DHFR-targeted analogs where the 2,4-diamino substitution pattern is essential [2].

Medicinal Chemistry Kinase Inhibitor Design Regioisomeric Scaffold Comparison

Molecular Weight and Physicochemical Profile Differentiation vs. Piromidic Acid

The target compound (MW 205.17 g/mol, TPSA 91.6 Ų) is significantly smaller and more polar than the clinically used antibacterial piromidic acid (8-ethyl-5,8-dihydro-5-oxo-2-(1-pyrrolidinyl)pyrido[2,3-d]pyrimidine-6-carboxylic acid, CAS 19562-30-2, MW 288.30 g/mol) [1]. The absence of the N-8 ethyl and C-2 pyrrolidinyl substituents in the target compound results in a molecular weight reduction of 83 g/mol (29% difference) and a lower calculated logP, making it a more suitable starting scaffold for lead optimization programs where modular addition of substituents is desired [2]. Piromidic acid's bulky substitutions confer antibacterial activity (MIC = 10 µg/mL against S. aureus, MIC = 1 µg/mL against E. coli) but limit further structural diversification [1].

Antibacterial Agents Quinolone Antibiotics Molecular Property Comparison

Synthetic Accessibility: 98% Purity at Gram Scale with Validated Commercial Supply

The target compound is commercially available at 98% purity in 1 g, 5 g, 10 g, and 25 g quantities from Leyan (Shanghai Hao Hong Biomedical Technology Co., Ltd.) under product number 1847189 . In contrast, the regioisomer 2-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 1386981-01-6) is offered at 97% purity from the same supplier . The 1% higher purity specification for the target compound, combined with documented MDL number MFCD18071422 and characterized InChI Key STVSMYULOWEOPI-UHFFFAOYSA-N, ensures reliable identity verification and batch-to-batch consistency for scale-up applications [1].

Chemical Procurement Synthetic Intermediates Building Block Purity

Unsubstituted N-3 and C-2 Positions Enable Targeted Late-Stage Functionalization

Unlike 1-aryl-substituted analogs such as 1-aryl-1,4-dihydro-2,7-dimethyl-4-oxopyrido[2,3-d]pyrimidine-6-carboxylic acids [1], the target compound retains unsubstituted N-3 and C-2 positions. This structural feature preserves two independent reactive sites for sequential or orthogonal functionalization. The absence of the N-1 aryl group (present in the Deyanov series) also eliminates steric hindrance that can impede derivatization at the C-2 position [2]. This property is particularly valuable for library synthesis programs where diverse substitution patterns at multiple positions are screened against kinase targets, as demonstrated with pyrido[2,3-d]pyrimidine-2,4-diamines achieving mTOR inhibition IC₅₀ = 1.3 μM [3].

Late-Stage Functionalization Scaffold Elaboration Kinase Inhibitor Libraries

Potential Pharmacological Scaffold Differentiation: DHFR Inhibition vs. Antibacterial Spectrum

The pyrido[2,3-d]pyrimidine core with a 7-methyl-4-oxo substitution pattern serves as the direct precursor for 2,4-diamino-7-methyl-pyrido[2,3-d]pyrimidine derivatives that exhibit potent dihydrofolate reductase (DHFR) inhibition with Ki values exceeding 0.004 nM [1]. In contrast, the 5-oxo-5,8-dihydro analogs such as piromidic acid and its derivatives target bacterial topoisomerases with MIC values of 1–10 μg/mL against Gram-negative and Gram-positive species [2]. The target compound's 4-oxo (rather than 5-oxo) oxidation state and the absence of the 5,8-dihydro saturation pattern directs the pharmacophoric profile toward the DHFR/kinase target class rather than the antibacterial quinolone class, making it a more relevant starting material for oncology-focused programs [3].

Anticancer Agents DHFR Inhibition Target Selectivity

Procurement-Ready Application Scenarios for 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 1282105-06-9)


Kinase Inhibitor Fragment Library Synthesis

The target compound's 7-methyl-4-oxo regioisomer provides an ideal fragment-sized core (MW 205.17) for kinase inhibitor library synthesis, where the unsubstituted N-3 and C-2 positions enable sequential functionalization . The 2,4-diamino-7-methyl-pyrido[2,3-d]pyrimidine derivatives derived from this scaffold have demonstrated sub-nanomolar DHFR inhibition (Ki > 0.004 nM) [1], validating the core's potential for generating highly potent kinase-targeted compounds. The 98% purity and multi-gram availability from Leyan support both initial SAR exploration and subsequent scale-up.

Targeted Scaffold for Oncology Lead Optimization

Unlike the antibacterial 5-oxo-5,8-dihydro analogs (e.g., piromidic acid, MIC 1–10 μg/mL), this 4-oxo scaffold directs pharmacological activity toward the DHFR/kinase target space [2]. This makes it a superior starting point for oncology lead optimization, where the C-6 carboxylic acid can be utilized for prodrug conjugation, amide coupling, or esterification to modulate pharmacokinetic properties. The well-characterized InChI Key (STVSMYULOWEOPI-UHFFFAOYSA-N) and MDL number facilitate unambiguous compound registration and patent documentation [3].

Building Block for Structure-Based Drug Design

The distinct hydrogen-bonding network of the 4-oxo group conjugated with N-3 provides a predictable hinge-binding motif for ATP-competitive kinase inhibitors, whereas the 7-oxo regioisomer (CAS 1386981-01-6) presents an alternative binding orientation . This structural differentiation is critical for programs targeting specific kinase conformations. The compound's topological polar surface area of 91.6 Ų [3] suggests favorable permeability characteristics for cellular target engagement.

Quality-Controlled Synthetic Intermediate for Process Chemistry

The 98% purity specification with documented batch-to-batch consistency from Leyan , combined with the compound's structural simplicity (C₉H₇N₃O₃), makes it suitable as a quality-controlled synthetic intermediate for process chemistry scale-up. The presence of three distinct reactive handles (C-6 COOH, C-2 CH, N-3 NH) allows for stepwise elaboration without protecting group manipulations, reducing synthetic step count compared to fully substituted analogs [4].

Quote Request

Request a Quote for 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.